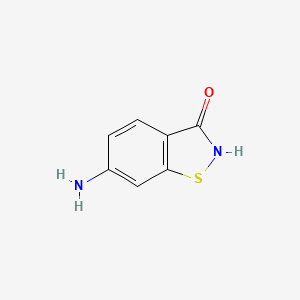

6-Amino-1,2-benzisothiazol-3(2H)-one

Description

Contextual Significance of the Benzisothiazol-3(2H)-one Scaffold in Contemporary Chemistry

The 1,2-benzisothiazol-3(2H)-one core, a bicyclic heterocyclic system featuring a benzene (B151609) ring fused to an isothiazolone (B3347624) ring, represents a fundamentally important structural motif in modern chemical sciences. nih.govnih.gov Its significance stems from its role as a "privileged scaffold" in medicinal and agricultural chemistry, conferring a wide array of biological activities upon its derivatives. nih.govpcbiochemres.com This structural framework is prevalent in pharmaceuticals, natural products, and industrial compounds, making the development of innovative and efficient synthetic methodologies for its construction a major focus in organic synthesis. nih.gov

The versatility of the benzisothiazol-3(2H)-one scaffold allows for the synthesis of a broad spectrum of derivatives with diverse biological functions. nih.gov These compounds have demonstrated significant potential across various therapeutic areas, exhibiting antibacterial, antifungal, antineoplastic, antiviral, and hypoglycemic properties. nih.govontosight.ai For instance, certain derivatives function as potent inhibitors of crucial enzymes, a key strategy in modern drug design. Research has highlighted derivatives that act as inhibitors of caspase-3, an enzyme involved in apoptosis, suggesting therapeutic potential in conditions marked by excessive programmed cell death like neurodegenerative disorders. chemicalbook.com Furthermore, the scaffold is the basis for compounds that inhibit human leukocyte elastase (HLE) and acetylcholinesterase (AChE). researchgate.net

In the field of antiviral research, benzisothiazolone derivatives have been identified as a new class of multifunctional inhibitors of HIV-1 reverse transcriptase (RT), targeting both the DNA polymerase and ribonuclease H (RNase H) activities of the enzyme. mdpi.com Beyond medicine, derivatives such as 1,2-benzisothiazol-3(2H)-one (BIT) and 2-butylbenzo[d]isothiazol-3(2H)-one (BBIT) are employed as crucial industrial biocides and preservatives due to their potent antimicrobial and antifungal properties. nih.govwikipedia.org The sustained academic and industrial interest in this scaffold underscores its foundational role in the development of novel functional molecules.

| Derivative Name | Application/Activity Investigated |

| 1,2-Benzisothiazol-3(2H)-one (BIT) | Industrial biocide, cosmetic preservative nih.gov |

| 2-Butylbenzo[d]isothiazol-3(2H)-one (BBIT) | Industrial biocide with antibacterial and antifungal properties nih.gov |

| 5-Fluoro-2-phenylbenzo[d]isothiazol-3(2H)-one (ML089) | Potent inhibitor of phosphomannose isomerase (PMI) nih.gov |

| 6-Fluoro-2-(o-tolyl)benzo[d]isothiazol-3(2H)-one (Thr101) | Potent inhibitor of phosphomannose isomerase (PMI) nih.gov |

| 2-(4-methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one | Bifunctional inhibitor of HIV-1 Reverse Transcriptase mdpi.com |

| Ethyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetate | Bifunctional inhibitor of HIV-1 Reverse Transcriptase mdpi.com |

Research Trajectories and Academic Relevance of 6-Amino-1,2-benzisothiazol-3(2H)-one

Within the broader class of benzisothiazolones, this compound has emerged as a compound of significant academic interest. Its structure consists of the core benzisothiazol-3(2H)-one scaffold with a key functional modification: an amino group (–NH₂) attached at the 6-position of the benzene ring. ontosight.ai This amino group provides a reactive handle for further chemical elaboration, positioning the molecule as a valuable synthetic intermediate and building block for more complex derivatives. ontosight.ai

The primary research trajectory for this compound centers on its use in synthetic chemistry to generate libraries of novel compounds. The development of derivatives with modified substituents, often through reactions involving the 6-amino group, has led to the discovery of molecules with potentially enhanced biological activities. ontosight.ai The synthesis of the parent 6-amino compound itself typically involves multi-step processes, such as the reaction of 2-aminothiophenol (B119425) with chloroacetyl chloride, followed by cyclization and the introduction of the amino group. ontosight.ai

In its own right, this compound is investigated for its potential biological activities, which are presumed to include antimicrobial, antifungal, and antiviral properties, consistent with the broader benzisothiazolone class. ontosight.ai Ongoing research focuses on elucidating the specific mechanisms of action, which may involve the inhibition of essential microbial enzymes or the disruption of cellular membranes. ontosight.ai The academic relevance of this compound lies not only in its intrinsic bioactivity but more so in its role as a key precursor for exploring structure-activity relationships (SAR) within this important class of heterocyclic compounds. By systematically modifying its structure, researchers aim to develop new agents with improved potency and selectivity for various biochemical targets.

| Property | Data |

| Molecular Formula | C₇H₆N₂OS |

| Molecular Weight | 166.20 g/mol |

| Core Structure | Benzene ring fused to an isothiazolone ring ontosight.ai |

| Key Functional Group | Amino (–NH₂) group at the 6-position ontosight.ai |

| Primary Research Focus | Synthetic intermediate, SAR studies ontosight.ai |

| Investigated Activities | Antimicrobial, Antifungal, Antiviral ontosight.ai |

Structure

3D Structure

Properties

CAS No. |

148193-37-7 |

|---|---|

Molecular Formula |

C7H6N2OS |

Molecular Weight |

166.20 g/mol |

IUPAC Name |

6-amino-1,2-benzothiazol-3-one |

InChI |

InChI=1S/C7H6N2OS/c8-4-1-2-5-6(3-4)11-9-7(5)10/h1-3H,8H2,(H,9,10) |

InChI Key |

SZAVJMSBSRKTQG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1N)SNC2=O |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Chemical Transformations of 6 Amino 1,2 Benzisothiazol 3 2h One

Direct Synthesis Routes to 6-Amino-1,2-benzisothiazol-3(2H)-one

Direct synthesis methods aim to construct the this compound molecule with the amino group already in place on the precursor molecules.

While direct cyclization of amino-substituted precursors is common, another viable strategy involves the introduction of an amino group onto the pre-formed 1,2-benzisothiazol-3(2H)-one skeleton. This is typically achieved through a two-step process: nitration followed by reduction. The benzisothiazolone ring is first subjected to nitrating agents to introduce a nitro group at the 6-position. Subsequently, this nitro-derivative is reduced to the corresponding 6-amino compound. This method allows for the synthesis of the target molecule from the readily available unsubstituted benzisothiazolone.

A more direct approach involves the cyclization of precursors that already contain an amino group or a group that can be readily converted to an amine, such as a nitro group. The synthesis of this compound can be achieved through the reaction of 2-aminothiophenol (B119425) with chloroacetyl chloride, which is then followed by cyclization and the introduction of the amino group. ontosight.ai More generally, this involves designing a synthesis pathway starting with an appropriately substituted benzene (B151609) ring, for instance, a 4-amino or 4-nitro-substituted 2-mercaptobenzamide, and then inducing an intramolecular cyclization to form the desired heterocyclic ring system.

General Synthetic Approaches to the 1,2-Benzisothiazol-3(2H)-one Core Applicable to 6-Amino Derivatives

Several synthetic strategies developed for the core 1,2-benzisothiazol-3(2H)-one structure can be applied to the synthesis of its 6-amino derivative by using appropriately substituted starting materials. These methods primarily focus on the formation of the key nitrogen-sulfur bond.

Intramolecular cyclization is a prominent strategy for constructing the benzisothiazolone ring system. These methods typically involve the formation of an N–S bond from a precursor molecule containing both the necessary nitrogen and sulfur functionalities on a benzene scaffold.

Transition-metal catalysis offers efficient and versatile routes for the intramolecular oxidative dehydrogenative cyclization to form the N-S bond. nih.gov These reactions often utilize an oxidant, such as molecular oxygen, and proceed under relatively mild conditions. nih.govresearchgate.net

Copper (Cu(I)) Catalysis : A method developed by the Kuninobu and Kanai group utilizes a Cu(I) catalyst for the intramolecular N–S bond formation from 2-mercaptobenzamides. nih.gov This reaction proceeds under an oxygen atmosphere, where O2 acts as the sole oxidant, facilitating the coupling of N-H and S-H bonds to yield the benzisothiazolone product in excellent yields. nih.gov

Iron (Fe(III)) Catalysis : An iron(III)-dithiolate complex has been reported to catalyze the intramolecular N–S bond formation from disulfide precursors. researchgate.net This system activates O2 at room temperature to achieve the cyclization. researchgate.net

Cobalt (Co) Catalysis : An efficient and versatile Cobalt-catalyzed intramolecular S-N bond formation has been developed for synthesizing 1,2-benzisothiazol-3(2H)-one derivatives in water. researchgate.netresearchgate.net This method shows great tolerance for a broad range of substituents and allows for the recycling of the mother liquor with minimal loss in catalytic activity. researchgate.net The proposed mechanism involves the oxidation of Co(II) to Co(III) by oxygen, which then oxidizes the 2-mercaptobenzamide to a thiyl radical intermediate, leading to the final cyclized product. researchgate.net

| Catalyst System | Starting Material | Key Features | Reference |

|---|---|---|---|

| Cu(I) / O₂ | 2-Mercaptobenzamides | Uses O₂ as the sole oxidant; excellent yields. | nih.gov |

| Fe(III)-dithiolate / O₂ | Disulfide precursors | Activates O₂ at room temperature. | researchgate.net |

| Co(II) / O₂ | 2-Mercaptobenzamides | Performed in water; catalyst can be recycled. | researchgate.netresearchgate.net |

As a green and sustainable alternative to chemical oxidants, electrochemistry has emerged as a powerful tool in organic synthesis. nih.govresearchgate.net An electrochemical dehydrogenative cyclization protocol for the synthesis of benzo[d]isothiazol-3(2H)-ones via intramolecular N–S bond formation has been reported. nih.govresearchgate.net

This method involves the electrolysis of 2-mercaptobenzamides in an undivided cell. researchgate.netrsc.org The reaction proceeds under mild, external oxidant-free conditions, with electricity serving as the clean redox agent. nih.govresearchgate.net Various benzisothiazolones can be produced in moderate to good yields using this protocol. researchgate.net This approach represents a significant advancement towards more environmentally benign synthetic processes for this class of compounds. nih.gov

| Method | Starting Material | Key Features | Reference |

|---|---|---|---|

| Electrochemical Dehydrogenative Cyclization | 2-Mercaptobenzamides | External oxidant-free; green and sustainable; forms N-S bond via dehydrogenation. | nih.govresearchgate.net |

Intramolecular Cyclization Pathways

Oxime-Halogenation Cascade Reactions

A notable intramolecular approach for the synthesis of 1,2-benzisothiazol-3-ones involves an oxime-halogenation cascade reaction. This method provides a straightforward pathway to the benzisothiazolone core through the cyclization of a 2-(alkylthio)benzaldehyde oxime intermediate. The reaction is initiated by the treatment of the oxime with a halogenating agent. google.com

The general sequence begins with the formation of a 2-(alkylthio)benzaldehyde oxime from the corresponding 2-(alkylthio)benzaldehyde and a hydroxylamine. google.com This oxime derivative is then subjected to a halogenating agent, which facilitates the cyclization to form the 1,2-benzisothiazol-3(2H)-one ring system. While this method has been described for the synthesis of the parent and substituted benzisothiazolones, its application to the synthesis of the 6-amino derivative would require the use of a correspondingly substituted starting material, such as a 5-amino-2-(alkylthio)benzaldehyde.

The key advantage of this methodology lies in its simplicity and the ready availability of the starting materials. The cyclization is typically efficient, providing the desired product in good yields.

Table 1: Key Steps in the Oxime-Halogenation Cascade Reaction

| Step | Reactants | Reagents | Product |

| 1. Oxime Formation | 2-(Alkylthio)benzaldehyde | Hydroxylamine | 2-(Alkylthio)benzaldehyde oxime |

| 2. Cyclization | 2-(Alkylthio)benzaldehyde oxime | Halogenating Agent | 1,2-Benzisothiazol-3(2H)-one |

Intermolecular Approaches

Intermolecular strategies for the synthesis of the 1,2-benzisothiazol-3(2H)-one core often involve the formation of key C-S and N-S bonds in a sequential or tandem manner, typically catalyzed by transition metals.

Transition-Metal Catalyzed C-S and N-S Bond Formations

Transition metal catalysis, particularly with copper, has emerged as a powerful tool for the construction of the benzisothiazolone scaffold. mdpi.com These methods often proceed through a cascade reaction involving the formation of a C-S bond followed by an N-S bond cyclization. mdpi.com

One such approach utilizes 2-halobenzamides and a sulfur source, such as elemental sulfur (S₈), in the presence of a copper catalyst. This reaction allows for the efficient synthesis of a variety of benzisothiazol-3(2H)-one derivatives. The process is believed to involve the initial copper-catalyzed formation of a C-S bond between the 2-halobenzamide and the sulfur source, followed by an intramolecular N-S bond formation to yield the final cyclized product. The versatility of this method allows for the use of various substituted 2-halobenzamides, which would be a viable route to this compound by starting with a 2-halo-5-aminobenzamide.

Tandem Reaction Sequences (e.g., Copper-catalyzed o-bromobenzamide and potassium thiocyanate (B1210189) reactions)

A highly efficient and concise approach for the synthesis of benzisothiazol-3(2H)-one derivatives is the copper-catalyzed tandem reaction of o-bromobenzamide derivatives with potassium thiocyanate (KSCN) in water. idexlab.com This reaction proceeds through a tandem sequence involving the formation of both S-C and S-N bonds. idexlab.com

The use of water as the solvent makes this an environmentally benign process. The reaction demonstrates good tolerance to a range of substituents on the o-bromobenzamide, suggesting its potential applicability for the synthesis of this compound from 2-bromo-5-aminobenzamide. The readily available starting materials and the operational simplicity of this one-pot reaction make it an attractive synthetic strategy.

Table 2: Copper-Catalyzed Tandem Reaction for Benzisothiazol-3(2H)-one Synthesis

| Starting Materials | Catalyst | Reagent | Solvent | Key Bond Formations |

| o-Bromobenzamide derivatives | Copper catalyst | Potassium thiocyanate (KSCN) | Water | S-C and S-N |

Derivatization and Functionalization Strategies of this compound

The presence of both an amino group and a benzene ring in this compound offers multiple sites for further chemical modification. These derivatization and functionalization reactions are crucial for developing new compounds with tailored properties.

Modifications at the Amino Group

The amino group at the 6-position is a key site for derivatization, allowing for the introduction of a wide variety of functional groups through reactions such as N-acylation, N-sulfonylation, and N-alkylation.

N-Acylation: The amino group can be readily acylated using acyl chlorides or acid anhydrides in the presence of a base. This reaction leads to the formation of the corresponding N-acyl-6-amino-1,2-benzisothiazol-3(2H)-one derivatives. Microwave-assisted N-acylation procedures have been developed for similar heterocyclic systems, offering a significant reduction in reaction times and improved yields. nih.gov

N-Sulfonylation: Reaction of the amino group with sulfonyl chlorides in the presence of a base provides N-sulfonylated derivatives. nih.gov This modification introduces a sulfonamide functional group, which can significantly alter the electronic and steric properties of the molecule.

N-Alkylation: The amino group can also undergo alkylation with alkyl halides. google.com However, control over the degree of alkylation (mono-, di-, or tri-alkylation) can be challenging. For the related 1,2-benzisothiazolin-3-one, N-alkylation at the nitrogen of the isothiazole (B42339) ring has been achieved with high selectivity by first forming the lithium salt. google.com A similar strategy could potentially be adapted for selective alkylation of the exocyclic amino group of the 6-amino derivative, likely requiring protection of the endocyclic nitrogen.

Table 3: Common Derivatization Reactions at the Amino Group

| Reaction | Reagent | Functional Group Introduced |

| N-Acylation | Acyl chloride / Acid anhydride | Amide |

| N-Sulfonylation | Sulfonyl chloride | Sulfonamide |

| N-Alkylation | Alkyl halide | Alkylamino |

Further Functionalization of the Benzene Ring

The benzene ring of this compound is susceptible to electrophilic aromatic substitution reactions. The directing effects of the existing substituents—the amino group and the fused isothiazolone (B3347624) ring—will influence the position of the incoming electrophile. The amino group is a strongly activating and ortho-, para-directing group, while the isothiazolone ring is generally considered to be a deactivating group.

Potential electrophilic substitution reactions include:

Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) onto the benzene ring can be achieved using appropriate halogenating agents and catalysts. Biocatalytic halogenation using vanadium-dependent haloperoxidases offers a mild and environmentally friendly alternative for the halogenation of similar heterocyclic compounds. nih.gov

Nitration: The introduction of a nitro group can be accomplished using a mixture of nitric acid and sulfuric acid. The position of nitration will be dictated by the directing effects of the substituents.

Sulfonation: Sulfonation of the benzene ring can be achieved by treatment with fuming sulfuric acid, introducing a sulfonic acid group.

The specific regioselectivity of these reactions on the this compound scaffold would need to be determined experimentally, as the interplay of the directing effects of the amino group and the heterocyclic ring system will be a determining factor.

Hybrid Molecule Conjugation (e.g., Triazole and Oxadiazole Conjugates)

The conjugation of this compound with other heterocyclic systems, such as triazoles and oxadiazoles (B1248032), can lead to the development of novel compounds with potentially enhanced biological activities. The synthetic strategies to achieve these hybrid molecules typically involve multi-step sequences starting from the 6-amino group.

Triazole Conjugates:

A plausible and efficient route to synthesize 1,2,3-triazole conjugates involves a one-pot reaction starting from the aromatic amine. This method circumvents the need to isolate potentially unstable azide (B81097) intermediates. The synthesis can be initiated by the diazotization of the 6-amino group of this compound, followed by an in-situ reaction with an azide source, and finally a copper(I)-catalyzed azide-alkyne cycloaddition ("click reaction"). acs.org

A general synthetic protocol can be outlined as follows:

Diazotization: The 6-amino group is converted to a diazonium salt using a nitrosating agent like sodium nitrite (B80452) in an acidic medium.

Azide Formation: The diazonium salt is then reacted in situ with an azide source, such as sodium azide or azidotrimethylsilane, to form the corresponding 6-azido-1,2-benzisothiazol-3(2H)-one intermediate. acs.org

Cycloaddition: The final step involves the copper(I)-catalyzed reaction of the azide intermediate with a terminal alkyne to yield the desired 1,4-disubstituted 1,2,3-triazole conjugate. acs.orgnih.gov

Alternative approaches for the synthesis of 1,2,4-triazoles can involve the reaction of amidines or hydrazones with the amino group under specific catalytic conditions. frontiersin.org

Oxadiazole Conjugates:

The synthesis of 1,3,4-oxadiazole-containing hybrids of this compound generally proceeds through the formation of an N-acylhydrazone intermediate. jchemrev.comnih.govnih.gov This can be achieved by first converting the 6-amino group into a carboxylic acid hydrazide.

A representative synthetic pathway is as follows:

Acylation: The 6-amino group is first acylated with an appropriate reagent, such as chloroacetyl chloride, followed by substitution with hydrazine (B178648) to form a hydrazide derivative.

Condensation: The resulting hydrazide is then condensed with an aromatic aldehyde to form an N-acylhydrazone. mdpi.com

Oxidative Cyclization: The N-acylhydrazone undergoes oxidative cyclization to form the 1,3,4-oxadiazole (B1194373) ring. This step can be mediated by various reagents, including iodine in the presence of a base, or catalyzed by transition metals like copper. jchemrev.comrsc.org

The following table summarizes the key reaction types for the synthesis of these hybrid molecules:

| Heterocycle | Key Intermediate | Primary Reaction Type |

| 1,2,3-Triazole | 6-Azido-1,2-benzisothiazol-3(2H)-one | 1,3-Dipolar Cycloaddition |

| 1,3,4-Oxadiazole | N-acylhydrazone of this compound | Oxidative Cyclization |

Mechanistic Investigations of Synthesis and Derivatization Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and for the rational design of new derivatives. The synthesis and derivatization of this compound involve several key mechanistic steps, including the formation of reaction intermediates and the influence of catalysts and reaction conditions.

Elucidation of Reaction Pathways and Intermediates

Synthesis of the 1,2-Benzisothiazol-3(2H)-one Core:

The formation of the core benzisothiazolone ring often proceeds through intramolecular cyclization of 2-mercaptobenzamides. Mechanistic studies suggest the involvement of radical intermediates. For instance, in cobalt-catalyzed reactions, the initial step is the oxidation of Co(II) to Co(III), which then oxidizes the 2-mercaptobenzamide to a thiyl radical intermediate. This is followed by an intramolecular nucleophilic attack of the amide nitrogen on the sulfur radical, leading to the cyclized product.

Formation of Triazole Conjugates:

The mechanism of 1,2,3-triazole formation via the copper(I)-catalyzed azide-alkyne cycloaddition is well-established. The catalytic cycle is proposed to involve the formation of a copper acetylide intermediate. The azide then coordinates to the copper center, followed by a cyclization step to form a six-membered copper-containing intermediate. Subsequent rearrangement and protonolysis release the triazole product and regenerate the copper(I) catalyst. mdpi.com In the context of the one-pot synthesis from the 6-amino derivative, the initial steps involve the formation of the diazonium salt and its subsequent conversion to the azide, which then enters this catalytic cycle.

Formation of Oxadiazole Conjugates:

The oxidative cyclization of N-acylhydrazones to form 1,3,4-oxadiazoles can proceed through different pathways depending on the oxidant used. When using iodine, the reaction likely involves the formation of an iodinated intermediate, which facilitates the intramolecular nucleophilic attack of the amide oxygen onto the imine carbon, followed by elimination to yield the oxadiazole ring. jchemrev.com Copper-catalyzed versions of this reaction are believed to proceed via a copper-coordinated intermediate that promotes the cyclization and subsequent oxidation. rsc.org

The table below outlines the proposed key intermediates in these transformations.

| Transformation | Proposed Key Intermediate |

| Benzisothiazolone Core Synthesis | Thiyl radical |

| 1,2,3-Triazole Conjugation | Copper acetylide complex |

| 1,3,4-Oxadiazole Conjugation | N-acylhydrazone |

Role of Catalysis and Reaction Conditions

Catalysts and reaction conditions play a pivotal role in the synthesis and derivatization of this compound, influencing reaction rates, yields, and selectivity.

Catalysis:

Transition Metal Catalysis: Copper and cobalt complexes are frequently employed in the synthesis of the benzisothiazolone core and its derivatives. nih.govnih.gov Copper(I) is particularly crucial for the azide-alkyne cycloaddition in forming 1,2,3-triazoles, where it acts as a catalyst to activate the alkyne. nih.gov In the formation of 1,3,4-oxadiazoles from N-acylhydrazones, copper(II) salts can act as catalysts for the oxidative cyclization step. jchemrev.com

Acid/Base Catalysis: The initial diazotization of the 6-amino group requires acidic conditions to generate the reactive nitrous acid. The subsequent cyclization reactions to form oxadiazoles can be influenced by the presence of bases, which can facilitate deprotonation steps.

Reaction Conditions:

Temperature: The thermal stability of intermediates, such as diazonium salts and azides, necessitates careful temperature control during the synthesis of triazole conjugates. Cyclization reactions to form both triazoles and oxadiazoles may require elevated temperatures to overcome activation energy barriers.

Solvent: The choice of solvent can significantly impact reaction outcomes by influencing the solubility of reactants and the stability of intermediates.

Oxidants: In the synthesis of 1,3,4-oxadiazoles, the choice of oxidant is critical. Molecular iodine is a common and effective oxidant for this transformation. jchemrev.com

The following table provides a summary of the typical catalysts and conditions for the key synthetic steps.

| Reaction Step | Typical Catalyst(s) | Key Reaction Conditions |

| Diazotization | None (acid-mediated) | Low temperature (0-5 °C), acidic medium |

| Azide-Alkyne Cycloaddition | Copper(I) salts | Mild temperature, various solvents |

| N-acylhydrazone Cyclization | Iodine, Copper(II) salts | Basic or neutral conditions, often elevated temperature |

Iii. Advanced Research Applications of 6 Amino 1,2 Benzisothiazol 3 2h One and Its Derivatives

Enzyme Inhibition and Target-Specific Biochemical Modulations

Derivatives of 6-amino-1,2-benzisothiazol-3(2H)-one have been synthesized and evaluated as inhibitors of several key enzymes involved in various pathological processes. The following subsections explore the detailed research findings in these areas.

A series of 1,2-benzisothiazol-3-one derivatives have been identified as novel and potent inhibitors of caspase-3, an enzyme deeply involved in the apoptotic process. Through structural modifications of a parent compound identified from high-throughput screening, researchers have developed analogues with IC50 values in the nanomolar range. nih.gov One study reported a novel series of these derivatives, with compound 5i exhibiting the most potent caspase-3 inhibitory activity, boasting an IC50 of 1.15 nM. nih.gov This research highlighted the potential of the 1,2-benzisothiazol-3-one scaffold in developing therapeutic strategies for diseases characterized by abnormally regulated apoptosis. nih.gov

Molecular docking studies have provided insights into the binding modes of these inhibitors within the active site of caspase-3. nih.gov The interactions predicted by these models help to explain the observed structure-activity relationships and guide further optimization of these compounds. nih.gov

Table 1: Caspase-3 Inhibition by 1,2-Benzisothiazol-3-one Derivatives

| Compound | Target Enzyme | IC50 (nM) | Reference |

|---|

| 5i | Caspase-3 | 1.15 | nih.gov |

The 1,2-benzisothiazol-3(2H)-one (BIT) scaffold has been a focal point in the development of inhibitors for viral proteases, particularly the NS2B/NS3 protease complex of flaviviruses like Dengue virus (DENV) and West Nile virus (WNV). This protease is essential for viral replication, making it a prime target for antiviral therapeutics.

Researchers have synthesized hybrid molecules that combine the BIT scaffold with other heterocyclic moieties, such as 1,3,4-oxadiazole (B1194373), to create potent inhibitors. In one such study, a series of BIT-oxadiazole hybrids were screened, leading to the identification of compound 7n which inhibited both DENV2 and WNV NS2B/NS3 proteases with IC50 values of 3.75 µM and 4.22 µM, respectively. nih.gov Kinetic studies revealed that this compound acts as a competitive inhibitor. nih.gov

Another study focused on new N-substituted 1,2-benzisothiazol-3(2H)-ones and found that compounds with aromatic substitutions at the N-atom could effectively inhibit the DENV2 NS2BNS3 protease. Specifically, 2-(2-chlorophenyl)benzo[d]isothiazol-3(2H)-one and 2-(2,6-dichlorophenyl)benzo[d]isothiazol-3(2H)-one were shown to suppress DENV replication and infectivity in cell-based assays.

Table 2: Inhibition of Viral Proteases by 1,2-Benzisothiazol-3(2H)-one Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 7n (BIT-oxadiazole hybrid) | DENV2 NS2B/NS3 Protease | 3.75 ± 0.06 | nih.gov |

| 7n (BIT-oxadiazole hybrid) | WNV NS2B/NS3 Protease | 4.22 ± 0.07 | nih.gov |

A series of benzoisothiazolone derivatives have been discovered and validated as potent and selective inhibitors of phosphomannose isomerase (PMI). nih.govnih.gov This enzyme is a potential therapeutic target for Congenital Disorder of Glycosylation Type Ia (CDG-Ia), a genetic disorder resulting from reduced activity of the phosphomannomutase 2 (PMM2) enzyme. nih.gov Since PMI competes with PMM2 for the same substrate, mannose-6-phosphate, inhibiting PMI could increase the substrate availability for PMM2, thus addressing the underglycosylation of proteins that characterizes the disease. nih.gov

Through high-throughput screening and subsequent chemical optimization, a class of benzoisothiazolones was identified that demonstrated potent PMI inhibition with little to no effect on PMM2. nih.gov Structure-activity relationship (SAR) studies were conducted to determine the critical structural features for activity. The pharmacokinetic profile of a representative compound from this series, ML089 (compound 19) , was assessed and showed potential for in vivo efficacy with oral dosing. nih.gov

Table 3: Phosphomannose Isomerase Inhibition by Benzoisothiazolone Derivatives

| Compound | Target Enzyme | IC50 (µM) | Selectivity over PMM2 | Reference |

|---|---|---|---|---|

| 1 | PMI | 6.4 | Selective | nih.gov |

| ML089 (19) | PMI | Potent (specific value not in abstract) | High | nih.gov |

Extensive searches of the scientific literature did not yield specific studies on the inhibition of New Delhi Metallo-β-lactamase (NDM-1) or other metallo-β-lactamases by derivatives of this compound. While various chemical scaffolds are being investigated as inhibitors for these critical antibiotic resistance enzymes, research directly linking the 1,2-benzisothiazol-3(2H)-one core to this specific target is not prominently featured in the available literature.

Derivatives of 1,2-benzisothiazol-3-one 1,1-dioxide have been identified as potent, mechanism-based inhibitors of human mast cell tryptase. nih.gov This serine protease is a key mediator in the pathophysiology of inflammatory diseases such as asthma. A library of these compounds was prepared, leading to the discovery of highly potent inhibitors. nih.gov

For instance, (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl N-[(phenylmethoxy)carbonyl]-β-alanate (7b) was identified as a potent inhibitor with an IC50 of 0.85 µM. nih.gov Further optimization, by extending the side chain by two carbons, resulted in (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl 5-[[(phenylmethoxy)carbonyl]amino]pentanoate (7d) , which was an 8-fold more potent inhibitor with an IC50 of 0.1 µM. nih.gov The most potent compound in this series was the benzoic acid derivative (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl 4-[[(phenylmethoxy)carbonyl]amino]benzoate (7n) , with an IC50 of 0.064 µM. nih.gov These compounds displayed time-dependent inhibition and high selectivity for tryptase over other serine proteases like elastase and trypsin. nih.gov

Table 4: Human Mast Cell Tryptase Inhibition by 1,2-Benzisothiazol-3-one 1,1-Dioxide Derivatives

| Compound | Target Enzyme | IC50 (µM) | Ki* (nM) | Reference |

|---|---|---|---|---|

| 7b | Human Mast Cell Tryptase | 0.85 | 396 | nih.gov |

| 7d | Human Mast Cell Tryptase | 0.1 | 60 | nih.gov |

| 7n | Human Mast Cell Tryptase | 0.064 | 52 | nih.gov |

The development of 1,2-benzisothiazol-3(2H)-one derivatives as enzyme inhibitors has been significantly guided by structure-activity relationship (SAR) analyses. These studies have elucidated key structural features that govern the potency and selectivity of these compounds for their respective targets.

For caspase-3 inhibitors , the specific nature and position of substituents on the 1,2-benzisothiazol-3-one core are critical for achieving high potency. The nanomolar activity of compounds like 5i suggests that precise interactions with the enzyme's active site are essential, and these are fine-tuned through systematic modification of the lead structure. nih.gov

In the context of viral protease inhibitors , the SAR of BIT-oxadiazole hybrids has been explored, indicating that the linker and the substitution pattern on both heterocyclic rings play a crucial role in inhibitory activity. nih.gov For N-substituted BITs, aromatic groups at the nitrogen atom have been shown to be beneficial for anti-dengue activity.

For phosphomannose isomerase inhibitors , SAR studies on the benzoisothiazolone scaffold have revealed that selectivity against the related PMM2 enzyme can be achieved and maintained while optimizing for PMI potency. nih.govnih.gov

In the case of human mast cell tryptase inhibitors , a clear SAR emerged from the study of 1,2-benzisothiazol-3-one 1,1-dioxide derivatives. The potency was significantly influenced by the length and nature of the side chain attached to the nitrogen of the benzisothiazolone ring. Extending the side chain from a β-alanate derivative (7b ) to a pentanoate derivative (7d ) resulted in an 8-fold increase in potency. nih.gov Further modification to a benzoic acid derivative (7n ) led to an even more potent inhibitor. nih.gov Kinetic analysis indicated that this increase in potency was due to a higher initial affinity for the enzyme, rather than an increase in chemical reactivity. nih.gov This demonstrates how systematic structural modifications, a cornerstone of SAR studies, can lead to a significant enhancement of the desired biological activity.

Kinetic and Mechanistic Characterization of Enzyme-Inhibitor Interactions

The 1,2-benzisothiazol-3(2H)-one scaffold, characteristic of this compound, is a key feature in a new class of enzyme inhibitors. Research has demonstrated that derivatives of this compound can act as bifunctional inhibitors, targeting multiple enzymatic activities within a single protein. A notable example is the inhibition of the HIV-1 reverse transcriptase (RT), an enzyme crucial for viral replication. preprints.orgresearchgate.net This enzyme possesses both DNA polymerase and ribonuclease H (RNase H) activities, and benzisothiazolone derivatives have been identified that inhibit both functions. preprints.orgresearchgate.net

Kinetic studies reveal that these compounds can exhibit different types of inhibition. For instance, certain derivatives have been shown to be competitive inhibitors, where the inhibitor molecule directly competes with the substrate for the enzyme's active site. nih.gov In other cases, non-competitive inhibition is observed, where the inhibitor binds to a site other than the active site, changing the enzyme's conformation and reducing its catalytic efficiency. researchgate.net The specific mechanism and kinetics depend on the derivative's structure and the target enzyme. nih.govresearchgate.net

Derivatives of benzisothiazolone have been identified as potent inhibitors of the HIV-1 RT RNase H activity, with IC₅₀ values in the nanomolar range. preprints.org Subsequent analysis showed that these same compounds also inhibit the DNA polymerase activity of the enzyme, though typically with higher IC₅₀ values in the micromolar range, indicating a dual-inhibitory mechanism. preprints.orgresearchgate.net This multi-target capability within a single enzyme makes these compounds a significant area of interest in drug discovery. preprints.org

| Compound Derivative | Target Enzyme | Inhibition Type | IC₅₀ Value |

|---|---|---|---|

| 2-(4-methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one | HIV-1 RT RNase H | Not Specified | 160 ± 30 nM |

| 2-(4-methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one | HIV-1 RT DNA Polymerase | Not Specified | 5.97 ± 3.10 µM |

| ethyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetate | HIV-1 RT RNase H | Not Specified | 130 ± 40 nM |

| ethyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetate | HIV-1 RT DNA Polymerase | Not Specified | 2.64 ± 1.85 µM |

| N,N-diethyl-3-(3-oxobenzo[d]isothiazol-2(3H)-yl)benzenesulfonamide | HIV-1 RT RNase H & DNA Polymerase | Not Specified | ~1 to 6 µM |

Antimicrobial Research Focus (In Vitro Studies)

The 1,2-benzisothiazol-3(2H)-one core structure is the basis for a range of compounds with broad-spectrum antimicrobial activity. nih.govresearchgate.net

Derivatives of 1,2-benzisothiazol-3(2H)-one have demonstrated notable antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. researchgate.netnih.gov Some compounds within this class show moderate to potent activity, including against methicillin-resistant Staphylococcus aureus (MRSA) strains. researchgate.netnih.gov The mechanism of action is believed to involve the inhibition of critical physiological processes like respiration and energy generation. researchgate.net It has been suggested that these compounds react with thiol-containing proteins and enzymes within the bacterial cells, forming disulfide derivatives that impair key cellular functions and ultimately lead to cell death. researchgate.net While generally more effective against Gram-positive organisms, some derivatives also exhibit activity against Gram-negative bacteria like Escherichia coli, although often to a lesser extent. researchgate.netresearchgate.net For example, one study found that a film containing 1,2-benzisothiazol-3(2H)-one showed 91.6% bactericidal efficacy against S. aureus but only 30% against E. coli. researchgate.net

| Compound Class | Target Bacteria | Activity Level (MIC) | Proposed Mechanism |

|---|---|---|---|

| Benzenesulfonamide-benzisothiazolone hybrids | Gram-positive bacteria (Bacilli, Staphylococci) | 6-100 µg/mL | Interaction with thiol-containing proteins |

| 5-chloroisothiazolone derivatives | E. coli BL21 (NDM-1) | <0.032 µg/mL | Not Specified |

| N-alkoxybenzyl/N-aryl derivatives | Bacillus subtilis, Staphylococcus aureus | Active | Not Specified |

A series of broad-spectrum antifungal agents have been developed based on the 1,2-benzisothiazol-3(2H)-one scaffold. nih.govresearchgate.net These synthetic compounds show no structural similarity to existing antifungal drugs and have demonstrated fungicidal activity against a range of human pathogens, including Candida species, Cryptococcus neoformans, and Aspergillus fumigatus. nih.gov The kill rates of some derivatives are comparable to those of antifungal agents used in clinical practice. nih.gov While the precise mechanisms can vary, they differ from common antifungal agents like azoles, which typically inhibit ergosterol synthesis. nih.govfrontiersin.org Studies on some benzisothiazolinone derivatives did not observe inhibition of protein, RNA, or ergosterol synthesis, suggesting an alternative mode of action, possibly related to cell separation. nih.gov

The benzisothiazole scaffold is a component of various molecules investigated for antiviral properties. nih.gov Hybrids incorporating the 1,2-benzisothiazol-3(2H)-one structure have been synthesized and screened for activity against viral enzymes. researchgate.net For instance, a series of 1,2-benzisothiazol-3(2H)-one-1,3,4-oxadiazole hybrids were screened against Dengue (DENV) and West Nile virus (WNV) proteases, with several compounds showing significant inhibition. researchgate.net One lead compound from this series exhibited an IC₅₀ value of 3.75 µM against the DENV protease. researchgate.net As mentioned previously, benzisothiazolone derivatives have also been identified as potent bifunctional inhibitors of HIV-1 reverse transcriptase, demonstrating robust antiviral activity by targeting both the RNase H and DNA polymerase functions of the enzyme. preprints.orgresearchgate.net

Advanced Materials Science Applications

Beyond its biomedical applications, 1,2-benzisothiazol-3(2H)-one (BIT) and its derivatives are widely utilized in materials science, primarily as effective biocides. chemicalbook.comresearchgate.net They are incorporated into a vast array of water-based industrial and consumer products to prevent microbial degradation. chemicalbook.comnih.gov Common applications include use as a preservative in polymer emulsions, water-based paints, adhesives, cutting fluids, and printing inks. researchgate.netnih.gov The compound's ability to inhibit the growth of a wide range of bacteria protects these materials from spoilage and ensures their shelf-life and performance. researchgate.net For instance, BIT is used as an alternative preservative to ammonia in natural rubber latex, where it inhibits bacterial proliferation and putrefaction, thereby maintaining the stability of the latex. researchgate.net

Functionalized Biopolymers and Biostability Enhancements

The covalent modification of biopolymers with bioactive molecules is a significant area of research aimed at enhancing their functional properties and durability. In this context, derivatives of 1,2-benzisothiazol-3(2H)-one, the parent compound of this compound, have been investigated for their potential to improve the biostability of polysaccharides. Polysaccharides, such as galactomannans, are widely used as rheology modifiers in various industries but are often susceptible to microbial degradation.

To address this limitation, a library of 1,2-benzisothiazol-3(2H)-one (BIT) derivatives has been synthesized with the specific goal of being covalently linked to these biopolymers. researchgate.net The core idea is that by permanently attaching a biocidal moiety to the polymer backbone, the resulting functionalized biopolymer will exhibit enhanced resistance to microbial attack, thereby increasing its "biostability". researchgate.net The synthetic strategy targeted four key sites on the BIT core for functionalization to enable crosslinking with plant polysaccharides. These sites included the nitrogen and oxygen atoms on the heterocyclic ring, as well as the C5 and C6 positions on the aromatic ring, where the amino group is located in this compound. researchgate.net This research underscores the potential of this compound derivatives to be incorporated into biopolymer structures, creating new materials with improved longevity and performance in microbially challenging environments.

Development of Fluorescent Probes and Chemical Sensors

The benzisothiazole scaffold is a component in the design of fluorescent probes and chemical sensors due to its electronic properties and ability to be incorporated into larger conjugated systems. A notable example is a novel quinoline derivative-based two-photon fluorescent probe, 6-(dimethylamino)quinoline-2-benzothiazoline (HQ), which has been developed for tracking superoxide anions in biological systems. nih.gov This probe demonstrates a "turn-on" fluorescence response, where a significant enhancement in fluorescence is observed upon reaction with the target analyte. nih.gov

The mechanism of action for such probes often involves a change in the electronic structure of the molecule upon interaction with the analyte, leading to a modulation of its photophysical properties. For the HQ probe, this is based on an extension of π-conjugation and a moderate intramolecular charge transfer (ICT) process. nih.gov Furthermore, isobenzothiazolone derivatives have been synthesized to act as chromogenic thiol indicators. google.com These compounds are designed to produce a visual signal, such as a color change, in the presence of thiol-containing molecules. This capability is particularly useful for detecting and quantifying thiols in various chemical and biological systems. The core structure of this compound provides a versatile platform for the development of such sensory molecules.

Table 1: Characteristics of a Benzothiazoline-Based Fluorescent Probe

| Property | Description | Reference |

| Probe Name | 6-(dimethylamino)quinoline-2-benzothiazoline (HQ) | nih.gov |

| Target Analyte | Superoxide anion | nih.gov |

| Response Type | "Turn-on" fluorescence | nih.gov |

| Mechanism | Extension of π-conjugations and moderate ICT process | nih.gov |

| Key Features | Favorable photophysical properties, broad linear range, high photostability | nih.gov |

Catalytic Roles and Ligand Design in Organic Reactions

The application of this compound and its derivatives in catalysis is an emerging area of interest, particularly in the fields of organocatalysis and the design of ligands for metal-catalyzed reactions.

While the direct use of this compound as an organocatalyst is not extensively documented in the reviewed literature, the broader class of compounds containing amino groups and heterocyclic scaffolds are known to participate in organocatalytic transformations. For instance, the enantioselective synthesis of biologically active 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles is achieved through organocatalysis, highlighting the utility of the "6-amino" structural motif in facilitating asymmetric reactions. nih.gov This suggests a potential, yet to be fully explored, for this compound and its derivatives to act as catalysts in various organic reactions, leveraging the basicity of the amino group and the structural features of the benzisothiazole ring.

A more explored area is the use of 1,2-benzisothiazol-3(2H)-one and its derivatives as ligands in the formation of metal complexes with catalytic activity. Palladium (II) complexes, in particular, have been a focus of this research. A series of square-planar palladium(II) benzisothiazolinate (bit) complexes of the general type [Pd(bit)2L2] have been prepared and characterized. researchgate.net These complexes are noted for their good air and moisture stability. researchgate.net

The benzisothiazolinate ligand can coordinate to the metal center in various ways, and its electronic and steric properties can be fine-tuned through substitution on the aromatic ring, such as with an amino group at the 6-position. These palladium complexes, featuring ligands derived from 1,2-benzisothiazol-3(2H)-one, have shown potential in catalytic applications such as C-H activation. nih.gov The design of these ligands is crucial for the efficiency and selectivity of the catalytic process. For example, mono-N-protected amino acids (MPAAs) are important ligands in palladium-catalyzed C-H functionalization reactions, where the ligand plays a cooperative role in the C-H cleavage. nih.gov The structural similarities between MPAAs and amino-functionalized benzisothiazolones suggest a promising avenue for the design of novel ligands for palladium-catalyzed cross-coupling and functionalization reactions.

Table 2: Examples of Palladium (II) Complexes with Benzisothiazolinate Ligands

| Complex Type | Ligands (L) | Potential Application | Reference |

| [Pd(bit)2L2] | Amines, amides, phosphines | Ligand design for catalysis | researchgate.net |

| [Pd(bit-dtc)2(diphosphine)] | Diphosphines | Not specified for catalysis | uobaghdad.edu.iq |

Agrochemical Research Applications (e.g., Herbicidal Effects)

Derivatives of 1,2-benzisothiazole have been investigated for their potential applications in agriculture, particularly as pesticides. The 3-amino-1,2-benzisothiazole scaffold has been identified as a key structural feature in compounds developed for combating animal pests. google.com These compounds and their agriculturally useful salts have been the subject of patent applications for their pesticidal activity. google.com

In the area of weed control, derivatives of benzothiazol-2(3H)-one have shown promise as herbicides. Research into the structure-activity relationship (SAR) of these compounds has led to the identification of potent herbicidal agents. For example, a series of 2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic acid derivatives have been synthesized and tested for their herbicidal activity against both broad-leaf and grass weeds. nih.gov These studies have revealed that specific substitutions on the benzothiazole (B30560) and pyridyl rings are crucial for high efficacy. nih.gov This line of research indicates the potential for developing novel herbicides based on the this compound framework by modifying the amino group and other positions on the benzisothiazole ring to optimize herbicidal activity against target weed species.

Table 3: Agrochemical Applications of Benzisothiazole Derivatives

| Compound Class | Application | Target | Reference |

| 3-Amino-1,2-benzisothiazole derivatives | Pesticidal | Animal pests (insects, acaridae) | google.com |

| 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic acid derivatives | Herbicidal | Broad-leaf and grass weeds | nih.gov |

Iv. Computational and Theoretical Chemistry Studies

Molecular Modeling and Docking Simulations for Biological Interactions

Molecular modeling and docking simulations are pivotal in elucidating how 1,2-benzisothiazol-3(2H)-one derivatives interact with biological targets. These computational techniques predict the preferred orientation and binding affinity of a ligand within the active site of a protein, offering a molecular basis for its biological activity.

Studies have successfully used molecular docking to understand the interactions of BIT derivatives with various enzymes. For instance, in the development of novel caspase-3 inhibitors, docking simulations predicted the binding modes of synthesized BIT derivatives within the enzyme's active site. ukim.mk This allowed researchers to rationalize the potent inhibitory activity of certain compounds, such as one derivative (compound 5i) which exhibited an IC50 value of 1.15 nM. ukim.mk Similarly, computational docking analyses have been employed to investigate N-substituted 1,2-benzisothiazol-3(2H)-ones as inhibitors of the Dengue Virus (DENV) NS2B-NS3 protease, a key target for antiviral drug development. These simulations suggested that the inhibitors bind near the catalytic triad (B1167595) of the protease, explaining their mechanism of action.

In the context of the SARS-CoV-2 pandemic, related benzothiazole (B30560) derivatives were investigated as potential inhibitors of the main protease (Mpro) and the human angiotensin-converting enzyme 2 (ACE2) receptor. nbu.edu.sa Molecular docking was used to assess their binding affinity and interactions, identifying key hydrogen bonds and ionic interactions within the active sites of these viral targets. nbu.edu.sa

| Biological Target | Compound Series | Key Findings from Docking |

| Caspase-3 | 1,2-benzisothiazol-3-one derivatives | Predicted interactions and binding modes in the active site, correlating with potent inhibitory activity. ukim.mk |

| DENV NS2B-NS3 Protease | N-substituted 1,2-benzisothiazol-3(2H)-ones | Inhibitors bind in proximity to the catalytic triad, with IC50 values in the micromolar range. |

| SARS-CoV-2 Mpro & ACE2 | Benzothiazole derivatives | Identified favorable geometric arrangements and key intermolecular interactions (H-bonds, ionic) in the active sites. nbu.edu.sa |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of the 1,2-benzisothiazol-3(2H)-one scaffold. These studies provide fundamental data on molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).

A combined experimental and computational study on 1,2-benzisothiazol-3(2H)-one used DFT with the B3LYP functional to analyze its structure and energetics, calculating parameters for both its keto and enol tautomers. researchgate.net Such calculations help in understanding the intrinsic properties of the molecule that govern its behavior. Further studies on the related 1,2-benzisothiazol-3-(2H)-thione-1,1-dioxide have used ab initio Hartree-Fock (HF) and DFT methods to analyze spectral and structural changes upon anion formation, revealing that the negative charge becomes delocalized across the thiocarbonyl, sulfonyl, and phenylene groups. ukim.mk

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy gap between HOMO and LUMO (ΔE) is an indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com For related benzothiazole derivatives, a smaller energy gap suggests the molecule is more reactive and kinetically less stable, as electrons can be more easily excited from the HOMO to the LUMO. mdpi.com These calculations of global reactivity descriptors, such as chemical hardness and softness, are derived from HOMO-LUMO energies and help in predicting the molecule's reactivity profile. mdpi.com

| Computational Method | Molecule Studied | Key Parameters Investigated |

| DFT (B3LYP) | 1,2-benzisothiazol-3(2H)-one | Structure, energetics, keto-enol tautomerism, aromaticity (NICS). researchgate.net |

| Ab initio HF, DFT | 1,2-benzisothiazol-3-(2H)-thione-1,1-dioxide | Force field, charge delocalization in the nitranion. ukim.mk |

| DFT | Benzothiazole derivatives | HOMO-LUMO energy gap, global reactivity descriptors (hardness, softness), charge distribution. mdpi.com |

In Silico Structure-Activity Relationship (SAR) Modeling

In silico Structure-Activity Relationship (SAR) modeling establishes a correlation between the chemical structure of a compound and its biological activity. For the 1,2-benzisothiazol-3(2H)-one scaffold, these studies are essential for optimizing lead compounds to achieve higher potency and selectivity.

Research on benzisothiazolone derivatives as bifunctional inhibitors of HIV-1 Reverse Transcriptase (RT) involved a limited SAR analysis. nih.gov This identified analogs that inhibited both the RNase H and DNA polymerase activities of the enzyme. nih.gov The study highlighted how different substitutions on the benzisothiazolone core could modulate the inhibition of these two distinct enzymatic functions. nih.gov For example, compounds with specific benzenesulfonamide (B165840) or thiazolylacetate substitutions at the N-2 position demonstrated potent inhibition of both RT activities and viral replication. nih.gov

In the development of inhibitors for human leukocyte elastase (HLE), a series of N-arylbenzisothiazolinone 1,1-dioxides were synthesized and examined. nih.gov A clear SAR was established, indicating that the inhibitory capacity of these compounds was directly related to the electron-withdrawing capability of the aryl substituents. nih.gov This relationship guided the design of more potent analogs. nih.gov Furthermore, in the context of DENV protease inhibitors, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) modeling was used to pre-screen synthesized BITs for drug-like properties, ensuring favorable pharmacokinetics before biological testing. nih.gov

| Compound Series | Target | SAR Findings |

| Benzisothiazolone analogs | HIV-1 Reverse Transcriptase | Substitutions at the N-2 position modulate dual inhibition of RNase H and DNA polymerase activities. nih.gov |

| N-arylbenzisothiazolinone 1,1-dioxides | Human Leukocyte Elastase | Inhibitory potency is directly proportional to the electron-withdrawing nature of the N-aryl substituent. nih.gov |

| N-substituted 1,2-benzisothiazol-3(2H)-ones | DENV NS2B-NS3 Protease | Phenyl group substitutions at the N-position led to micromolar IC50 values; ADME modeling predicted favorable drug-likeness. nih.gov |

Computational Approaches for Drug Target Identification and Ligand Design

Computational methods are increasingly used not only to optimize ligands but also to identify their potential biological targets. When the mechanism of action of a new compound is unknown, a combination of computational and genetics-based approaches can be highly effective.

A notable example involves a series of amino acid-derived 1,2-benzisothiazolinone (BZT) derivatives with potent antifungal activity. niscpr.res.in To identify their molecular target, a genetics-based screen was performed using a collection of approximately 4,700 Saccharomyces cerevisiae mutants, each with a single gene deletion. niscpr.res.in By identifying mutants that were either hypersensitive or resistant to the BZT compound, researchers could pinpoint the biological pathways affected. niscpr.res.in

The results from this screen, analyzed using the FunSpec database, revealed that the hypersensitive mutants clustered within a category of genes related to mitochondrial functions. niscpr.res.in This led to the hypothesis that the BZT compound targets a respiratory pathway, limiting cellular energy production. niscpr.res.in This computational and genetic approach successfully provided a strong lead for the mechanism of action, demonstrating a powerful strategy for identifying the targets of novel bioactive compounds derived from the 1,2-benzisothiazol-3(2H)-one scaffold. niscpr.res.in

V. Analytical Methodologies for Characterization and Quantification in Research

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating 6-Amino-1,2-benzisothiazol-3(2H)-one from impurities and for its quantification in complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of chemical compounds. For aminobenzisothiazoles, reversed-phase HPLC is a common approach. researchgate.net A C18 or similar nonpolar stationary phase would be used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). The addition of an acid, such as formic or phosphoric acid, to the mobile phase can improve peak shape for amine-containing compounds. researchgate.net

UV detection is suitable for this compound due to the presence of the chromophoric benzisothiazole ring system. The wavelength of maximum absorbance (λmax) would be determined by scanning a pure standard of the compound with a UV-Vis spectrophotometer.

An example of HPLC conditions used for the analysis of a novel aminothiazole is presented below, which could be adapted for this compound. researchgate.net

| Parameter | Condition |

| Column | Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 µm) |

| Mobile Phase | 55% 0.1% v/v orthophosphoric acid in water and 45% of orthophosphoric acid in acetonitrile |

| Flow Rate | 1 mL/min |

| Detection | UV at 272 nm |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis in Research Matrices

For the highly sensitive and selective quantification of this compound in complex research matrices such as biological fluids or environmental samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. semanticscholar.orgnih.gov This technique couples the separation power of HPLC with the detection capabilities of tandem mass spectrometry.

The method involves optimizing the chromatographic conditions to achieve good separation and a stable signal. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. nih.gov In MRM, a specific precursor ion (e.g., the [M+H]⁺ ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This process minimizes interferences from the matrix.

The table below outlines typical LC-MS/MS parameters for the analysis of the parent compound, 1,2-benzisothiazol-3(2H)-one, which would serve as a starting point for method development for the 6-amino derivative. semanticscholar.org

| Parameter | Condition |

| LC Column | Kinetex phenyl-hexyl (100 × 2.1 mm, 2.6 µm) |

| Mobile Phase | Isocratic 0.1% formic acid in methanol and distilled water |

| Ionization | Positive Electrospray Ionization (ESI+) |

| MS/MS Transition | m/z 152.2 → 134.1 |

| Linearity Range | 2–2000 ng/mL (in plasma and urine) |

Purity Assessment and Characterization of Novel Derivatives

The verification of purity and the precise structural elucidation of newly synthesized derivatives of this compound are critical steps in research and development. A suite of sophisticated analytical methodologies is employed to confirm the identity, assess the purity, and characterize the physicochemical properties of these novel compounds. These techniques provide unambiguous evidence for the proposed chemical structures and ensure the integrity of the material being studied. The primary methods utilized for these purposes include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and various chromatographic techniques.

Purity assessment is foundational to the characterization process. High-Performance Liquid Chromatography (HPLC) is a principal technique for determining the purity of benzisothiazolinone compounds and their derivatives. sielc.comscirp.org HPLC methods, often coupled with UV detection, can separate the target compound from starting materials, by-products, and other impurities, allowing for quantification. For instance, a gradient HPLC analysis using a water-acetonitrile mobile phase can achieve excellent separation of various isothiazolinones. scirp.org The purity of synthesized intermediates and final products in related heterocyclic chemistry is also frequently determined using quantitative NMR (qNMR), which has been used to confirm purities as high as 99%. nih.gov

Once purity is established, comprehensive structural characterization is performed. Spectroscopic methods are indispensable for elucidating the molecular architecture of novel derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for structural analysis. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, within a molecule. researchgate.net This data is crucial for confirming the successful modification of the parent this compound scaffold, such as the addition of various substituents at the N-2 position or on the benzene (B151609) ring. For example, in the characterization of 2-substituted benzo[d]isothiazol-3(2H)-one-1-oxides, specific chemical shifts (δ) in the ¹H NMR spectrum confirm the presence and connectivity of the substituent groups. mdpi.com The complete assignment of ¹H and ¹³C NMR spectra is a key step in the characterization of new benzo[d]isothiazole derivatives. researchgate.net

Mass Spectrometry (MS) provides essential information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the mass of a molecule with very high accuracy, which helps in confirming its elemental formula. mdpi.com Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further illuminate the structure of the molecule by showing how it breaks apart, providing clues about its constituent parts and their connectivity. unito.it

The following tables present spectral data from research on novel derivatives of the core benzisothiazolone structure, illustrating the application of these analytical techniques.

Table 1: ¹H and ¹³C NMR Spectral Data for Selected 2-Substituted Benzo[d]isothiazol-3(2H)-one-1-oxide Derivatives mdpi.com

| Compound | ¹H NMR (CDCl₃, δ, ppm) | ¹³C NMR (CDCl₃, δ, ppm) |

|---|---|---|

| 2-Methylbenzo[d]isothiazol-3(2H)-one-1-oxide | 8.01–7.99 (m, 1H), 7.93–7.90 (m, 1H), 7.84–7.73 (m, 2H), 3.39 (s, 3H) | 165.45, 145.47, 134.18, 133.27, 128.10, 126.07, 125.09, 26.98 |

| 2-Phenylbenzo[d]isothiazol-3(2H)-one-1-oxide | 8.11–8.09 (m, 1H), 7.98–7.95 (m, 1H), 7.89–7.79 (m, 2H), 7.53–7.43 (m, 5H) | 164.54, 145.51, 134.65, 133.90, 133.48, 129.79, 128.94, 128.25, 127.42, 126.80, 125.26 |

| 2-(4-Bromophenyl)benzo[d]isothiazol-3(2H)-one-1-oxide | 8.11–8.09 (m, 1H), 7.98–7.96 (m, 1H), 7.91–7.81 (m, 2H), 7.66–7.62 (m, 2H), 7.45–7.41 (m, 2H) | 164.37, 145.39, 134.81, 133.60, 133.10, 132.94, 128.74, 128.02, 126.87, 125.30, 122.81 |

| 6-Bromo-2-butylbenzo[d]isothiazol-3(2H)-one-1-oxide | 8.04 (s, 1H), 7.90–7.83 (m, 1H), 3.98–3.88 (m, 1H), 3.81–3.72 (m, 1H), 1.86–1.73 (m, 2H), 1.48–1.36 (m, 2H), 0.97 (t, J = 7.3 Hz, 3H) | 164.61, 147.12, 136.50, 128.84, 128.31, 127.35, 127.20, 41.24, 31.27, 20.06, 13.61 |

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Selected Benzo[d]isothiazol-3(2H)-one-1-oxide Derivatives mdpi.com

| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

|---|---|---|---|

| 2-Methylbenzo[d]isothiazol-3(2H)-one-1-oxide | C₈H₈NO₂S | 182.0270 | 182.0264 |

| 2-((Trimethylsilyl)methyl)benzo[d]isothiazol-3(2H)-one-1-oxide | C₁₁H₁₆NO₂SSi | 254.0666 | 254.0666 |

| 2-(4-Bromophenyl)benzo[d]isothiazol-3(2H)-one-1-oxide | C₁₃H₉BrNO₂S | 321.9532 | 321.9529 |

| 6-Bromo-2-butylbenzo[d]isothiazol-3(2H)-one-1-oxide | C₁₁H₁₃BrNO₂S | 301.9845 | 301.9840 |

| 2-Butyl-6-methoxybenzo[d]isothiazol-3(2H)-one-1-oxide | C₁₂H₁₆NO₃S | 254.0845 | 254.0666 |

In addition to NMR and MS, other analytical methods such as Infrared (IR) spectroscopy and elemental analysis are routinely used to complement the characterization. IR spectroscopy helps in identifying characteristic functional groups (e.g., C=O, N-H, aromatic C-H) present in the molecule, while elemental analysis provides the percentage composition of elements (C, H, N, S), which must align with the calculated values for the proposed molecular formula. derpharmachemica.comresearchgate.net Together, this comprehensive suite of analytical techniques provides the rigorous data necessary to confirm the successful synthesis, establish the purity, and fully characterize novel derivatives of this compound, paving the way for further investigation of their properties and potential applications.

Q & A

Q. What are the established synthetic routes for 6-amino-1,2-benzisothiazol-3(2H)-one, and what purity benchmarks are recommended for research-grade material?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, alkylation of 1,2-benzisothiazolin-3-one derivatives using dialkyl carbonates in the presence of a base (e.g., NaH) minimizes competing O-alkylation . Purity assessment typically involves GC (>98% purity) or HPLC, with NMR (¹H and ¹³C) and mass spectrometry for structural confirmation .

Q. What safety protocols should be implemented when handling this compound in laboratory settings?

- Methodological Answer :

- Exposure Control : Use fume hoods, gloves, and protective eyewear. Avoid exposure for individuals with pre-existing respiratory or dermatological conditions .

- Medical Monitoring : Pre-employment respiratory function tests and periodic medical exams to detect skin lesions or pulmonary issues .

- First Aid : Immediate rinsing of affected areas and consultation with a physician, with SDS documentation provided to medical personnel .

Q. What analytical techniques are critical for characterizing this compound derivatives?

- Methodological Answer :

- ¹H NMR : Key for identifying substituent patterns (e.g., chemical shifts for aromatic protons: δ 7.2–8.1 ppm; coupling constants for stereochemistry) .

- Mass Spectrometry : Confirms molecular weight and fragmentation patterns.

- X-ray Diffraction : Resolves crystal structures and validates stereochemical assignments .

Q. How should researchers design initial biological activity screening for this compound?

- Methodological Answer :

- Antimicrobial Assays : Use standardized MIC (Minimum Inhibitory Concentration) tests against Staphylococcus aureus and Candida albicans with positive controls (e.g., fluconazole) .

- Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK-293) to assess safety thresholds .

Advanced Research Questions

Q. How can competing O-alkylation be minimized during N-alkylation of this compound derivatives?

- Methodological Answer : Use dialkyl carbonates (e.g., dimethyl carbonate) instead of alkyl halides. Base selection (e.g., DBU or NaH) and solvent polarity (e.g., CH₃CN) improve N-selectivity. Reaction monitoring via TLC or HPLC ensures minimal byproduct formation .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar benzisothiazolone derivatives?

- Methodological Answer :

- Meta-Analysis : Compare substituent effects (e.g., electron-withdrawing groups at position 6 enhance antifungal activity) .

- Dose-Response Curves : Replicate assays under standardized conditions (pH, temperature) to isolate confounding variables .

- Computational Modeling : DFT calculations predict electronic effects on binding affinity to fungal cytochrome P450 targets .

Q. How can structure-activity relationships (SAR) guide the design of novel this compound analogs?

- Methodological Answer :

- Functional Group Modulation : Introduce fluorophenyl or cyano substituents at position 3 to enhance lipophilicity and target engagement .

- Bioisosteric Replacement : Replace the isothiazolone ring with oxadiazole to evaluate metabolic stability .

- Pharmacophore Mapping : Overlay active conformers using PyMOL to identify critical hydrogen-bonding motifs .

Q. What methodologies assess the environmental stability and degradation pathways of this compound?

- Methodological Answer :

- Hydrolytic Degradation : Incubate in buffered solutions (pH 4–9) at 40°C, followed by LC-MS to identify breakdown products (e.g., sulfonic acid derivatives) .

- Photolytic Studies : Expose to UV light (254 nm) and monitor via HPLC for ring-opening reactions .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.